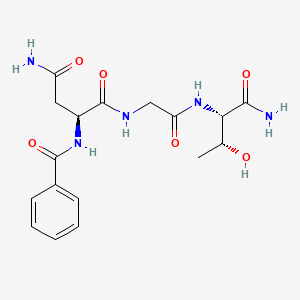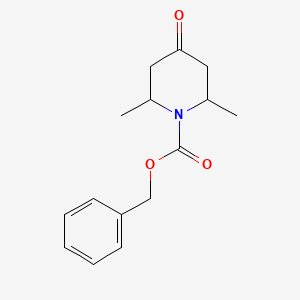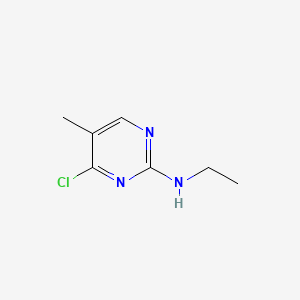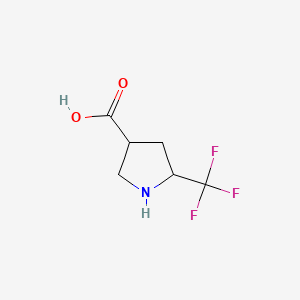
Bz-Asn-Gly-Thr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bz-Asn-Gly-Thr-NH2” is a peptide compound . It is used in various biochemical researches .
Molecular Structure Analysis
The molecular formula of “Bz-Asn-Gly-Thr-NH2” is C17H23N5O6 . The molecular weight is 393.39 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Bz-Asn-Gly-Thr-NH2” include a molecular weight of 393.394, a density of 1.4±0.1 g/cm3, and a boiling point of 965.5±65.0 °C at 760 mmHg .Scientific Research Applications
Immunology: Enhancing B Cell Differentiation
The peptide has been identified as a potent agent in promoting B cell differentiation and inducing antigen presentation. In a study, it was observed that the peptide significantly accelerated total B cell counts and enhanced B-cell differentiation and plasma cell production. This suggests its potential use in vaccine development and immunotherapy, where B cell activation is crucial .
Biochemistry: Proteasome-Mediated Degradation
In biochemistry, “Bz-Asn-Gly-Thr-NH2” has been used to study proteasome-mediated degradation. A particular focus has been on the degradation of tissue-nonspecific alkaline phosphatase with a mutation that prevents it from reaching the cell surface. The peptide’s role in this process could provide insights into the treatment of diseases like hypophosphatasia .
Nanotechnology: Nanopore Functionalization
The peptide has applications in nanotechnology, particularly in the functionalization of nanopores for the detection of amino acids and pathologically relevant peptides. This could lead to advancements in real-time detection and quantification of biomolecules, which is essential for diagnostic purposes .
Molecular Biology: Transcriptome Analysis
“Bz-Asn-Gly-Thr-NH2” has been instrumental in transcriptome analysis to understand the molecular mechanisms underlying B cell differentiation. By studying the gene expression profiles in B cells stimulated with the peptide, researchers can uncover key pathways and biological functions involved in immune responses .
Veterinary Medicine: Avian Immune System Research
The peptide has been used in veterinary medicine to study the avian immune system, particularly the Bursa of Fabricius, which is vital for B cell development in birds. Understanding how the peptide influences B cell formation can lead to better poultry vaccines and treatments .
Cell Biology: Autophagy in Immature B Cells
Research has shown that “Bz-Asn-Gly-Thr-NH2” can induce autophagy in immature B cells. This process is linked to humoral immunity and B cell differentiation, indicating the peptide’s potential in developing therapies for autoimmune diseases and enhancing immune responses .
Immunogenetics: Antigenic Presentation Enhancement
The peptide’s ability to enhance antigenic presentation makes it valuable in immunogenetics. By facilitating the presentation of antigens on B cells, it can improve the efficacy of vaccines and aid in the design of personalized immunotherapies .
Pharmacology: Drug Delivery Systems
In pharmacology, “Bz-Asn-Gly-Thr-NH2” could be explored as a component of drug delivery systems. Its interaction with cellular pathways and immune cells presents an opportunity to develop targeted therapies that can modulate immune responses for various diseases .
Safety and Hazards
properties
IUPAC Name |
(2S)-N-[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-benzamidobutanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O6/c1-9(23)14(15(19)26)22-13(25)8-20-17(28)11(7-12(18)24)21-16(27)10-5-3-2-4-6-10/h2-6,9,11,14,23H,7-8H2,1H3,(H2,18,24)(H2,19,26)(H,20,28)(H,21,27)(H,22,25)/t9-,11+,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUKQTFINZBSBS-PUYPPJJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bz-Asn-Gly-Thr-NH2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)

![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)

![4,8-Bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597257.png)



![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)

